molecular formula C14H19N3O3S B2376546 Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone CAS No. 892282-98-3

Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone

Cat. No.: B2376546
CAS No.: 892282-98-3
M. Wt: 309.38
InChI Key: GOPYYOYPZQUCFG-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone is a complex organic compound that features a morpholine ring, a thiophene ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a piperazine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the thiophene and piperazine rings.

    Thiophene Derivatives: Compounds that contain the thiophene ring but lack the morpholine and piperazine rings.

    Piperazine Derivatives: Compounds that contain the piperazine ring but lack the morpholine and thiophene rings.

Uniqueness

Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(morpholine-4-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c18-13(12-2-1-11-21-12)15-3-5-16(6-4-15)14(19)17-7-9-20-10-8-17/h1-2,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYYOYPZQUCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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